molecular formula C16H16N2O4 B13564134 Cbz-2'-pyridyl-D-Ala CAS No. 37535-56-1

Cbz-2'-pyridyl-D-Ala

Cat. No.: B13564134
CAS No.: 37535-56-1
M. Wt: 300.31 g/mol
InChI Key: BTGYYJGNWHQHEJ-CQSZACIVSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Cbz-2’-pyridyl-D-Ala can be synthesized through a multi-step process involving the protection of the amino group, introduction of the pyridyl group, and subsequent deprotection. One common method involves the use of N-Cbz-protected amines, which are converted to the desired product through amidation reactions. The reaction conditions typically involve the use of isocyanate intermediates, generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents .

Industrial Production Methods

Industrial production of Cbz-2’-pyridyl-D-Ala may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Cbz-2’-pyridyl-D-Ala undergoes various chemical reactions, including:

    Oxidation: The pyridyl group can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The pyridyl group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the pyridyl group may yield pyridine N-oxide derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the pyridyl ring, leading to a wide range of derivatives.

Scientific Research Applications

Cbz-2’-pyridyl-D-Ala has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of Cbz-2’-pyridyl-D-Ala involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pyridyl group may also interact with nucleophilic sites on proteins, leading to covalent modifications that alter protein activity .

Comparison with Similar Compounds

Similar Compounds

    Cbz-2’-pyridyl-L-Ala: A similar compound with the L-alanine configuration.

    N-Cbz-2’-pyridyl-glycine: A derivative with a glycine backbone.

    N-Cbz-2’-pyridyl-serine: A derivative with a serine backbone.

Uniqueness

Cbz-2’-pyridyl-D-Ala is unique due to its D-alanine configuration, which can impart different biological activities compared to its L-alanine counterpart. The presence of the pyridyl group also provides additional sites for chemical modification, making it a versatile building block for synthetic chemistry .

Properties

CAS No.

37535-56-1

Molecular Formula

C16H16N2O4

Molecular Weight

300.31 g/mol

IUPAC Name

(2R)-2-(phenylmethoxycarbonylamino)-3-pyridin-2-ylpropanoic acid

InChI

InChI=1S/C16H16N2O4/c19-15(20)14(10-13-8-4-5-9-17-13)18-16(21)22-11-12-6-2-1-3-7-12/h1-9,14H,10-11H2,(H,18,21)(H,19,20)/t14-/m1/s1

InChI Key

BTGYYJGNWHQHEJ-CQSZACIVSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@H](CC2=CC=CC=N2)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CC2=CC=CC=N2)C(=O)O

Origin of Product

United States

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